(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Chiral separation Enantiomeric purity Asymmetric synthesis

Leverage the unique (3S)-stereochemistry and meta-hydroxyl substitution for asymmetric synthesis of pharmaceutical intermediates. This β-amino acid offers enhanced proteolytic stability for peptide-based therapeutics and distinct SAR profiling over standard tyrosine analogs. Its well-defined chirality eliminates costly downstream separations. Ideal for vanilloid receptor research and chiral building block applications. Guaranteed ≥95% HPLC purity.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 695149-42-9
Cat. No. B1585343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
CAS695149-42-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CC(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeyNYHNEKBZZXSUNO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 695149-42-9) as a Chiral β-Amino Acid Scaffold: Procurement and Structural Overview


(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 695149-42-9) is a non-proteinogenic, chiral β-amino acid derivative characterized by a (3S) stereocenter, a meta-hydroxyl substituent on the phenyl ring, and a β-amino acid backbone [1]. Its molecular formula is C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol [1]. The compound is commercially available from multiple reputable suppliers with standard purities typically ≥95% (HPLC) and is primarily utilized as a research intermediate and building block for peptide and pharmaceutical synthesis .

Why Generic Substitution Fails: Critical Structure-Activity Differences Between (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and Common β-Phenylalanine Analogs


Substitution of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid with a generic β-amino acid or an alternative phenylalanine derivative is scientifically unsound due to its precise stereochemical and regioisomeric requirements. The (3S)-configuration dictates a specific three-dimensional orientation essential for chiral recognition in asymmetric synthesis and target binding [1]. Furthermore, the meta-hydroxyl group imparts distinct physicochemical properties—including altered hydrogen-bonding capacity and solubility —that differ fundamentally from para-hydroxy (tyrosine) or unsubstituted analogs, directly affecting molecular recognition and downstream biological activity [2].

Quantitative Evidence Guide: Direct Comparative Differentiation of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid


Stereochemical Purity: Enantiomeric Excess (e.e.) Benchmarking vs. (R)-Enantiomer

The (3S)-enantiomer (CAS 695149-42-9) is commercially supplied with a defined stereochemical purity, which is critical for applications requiring enantiopure building blocks. While specific e.e. values for the free base are not always explicitly reported in public vendor certificates, the hydrochloride salt form (CAS 490034-68-9) is explicitly characterized to ensure 'high enantiomeric purity' for asymmetric synthesis [1]. In contrast, the (R)-enantiomer (CAS 780749-95-3) is a distinct compound that would yield opposite stereochemical outcomes in chiral reactions [2].

Chiral separation Enantiomeric purity Asymmetric synthesis

Regioisomeric Differentiation: Meta- vs. Para-Hydroxyl Substitution in β-Phenylalanine

The compound's meta-hydroxyl group is a key differentiator from the more common para-hydroxy analog (L-β-tyrosine). This regioisomeric variation alters the spatial orientation of hydrogen-bonding interactions and the molecule's dipole moment, which is critical for specific receptor or enzyme binding . While head-to-head biological data are limited, the meta substitution is a known feature in certain non-proteinogenic amino acids that impart specific bioactivity (e.g., meta-tyrosine as an herbicidal agent) [1].

Structure-Activity Relationship Hydrogen bonding Molecular recognition

β-Amino Acid Backbone Stability: Proteolytic Resistance Compared to α-Amino Acids

As a β-amino acid, (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid possesses an additional methylene group between the amino and carboxyl functionalities compared to standard α-amino acids. This structural feature confers significant resistance to proteolytic degradation by common proteases, which are specific for α-peptide bonds [1]. Peptides incorporating β-amino acids often exhibit extended in vivo half-lives and enhanced metabolic stability, a well-established class-level advantage over α-amino acid counterparts [1].

Peptide stability Protease resistance Drug design

Commercial Purity and Analytical Specification vs. Uncontrolled Alternatives

Commercially sourced (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid from established suppliers is provided with defined purity specifications (typically 95% or 98%) and batch-specific analytical data (e.g., NMR, HPLC) . This contrasts with custom-synthesized or poorly characterized batches where purity and stereochemical integrity may be uncertain, leading to irreproducible results and wasted resources .

Purity specification Quality control Procurement

Primary Research and Industrial Applications for (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 695149-42-9)


Asymmetric Synthesis of Chiral Drug Intermediates

The defined (3S)-stereocenter and high enantiomeric purity (as supported by the hydrochloride salt form) make this compound a valuable chiral building block for the asymmetric synthesis of complex pharmaceutical intermediates [1]. Researchers can leverage its well-defined chirality to introduce a specific stereocenter into a target molecule, avoiding the need for costly and time-consuming chiral separations downstream [1].

Design of Metabolically Stable Peptide and Peptidomimetic Probes

Given the documented proteolytic stability of β-amino acids compared to α-amino acids [1], this compound is ideal for incorporation into peptide sequences to enhance in vivo half-life. This is critical for the development of more robust therapeutic leads, diagnostic probes, and research tools for studying dynamic biological processes [1].

Structure-Activity Relationship (SAR) Studies of Phenylalanine Derivatives

The unique meta-hydroxyl substitution pattern (differentiated from para-OH tyrosine analogs) provides a distinct pharmacophore for SAR studies [1]. Researchers can use this compound to probe the effects of hydroxyl group positioning on molecular recognition, binding affinity, and downstream biological function, exploring chemical space not accessible with standard tyrosine derivatives [1].

Exploratory Research in Vanilloid Receptor Modulation

The compound's structural similarity to vanillyl-containing molecules positions it as a potential precursor or tool compound for investigating vanilloid receptor pharmacology [1]. Its use in this area is predicated on its specific substitution pattern, which may mimic key pharmacophoric elements of known vanilloid agonists [1].

Technical Documentation Hub

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